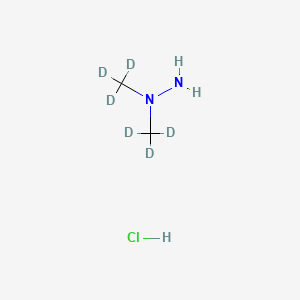

N,N-(Dimethyl-d6)hydrazine Hydrochloride

Description

Properties

IUPAC Name |

1,1-bis(trideuteriomethyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

-

Acid Hydrazide Preparation : Acetylhydrazine (RCONHNH₂) is synthesized via hydrazine hydrate and ethyl acetate in isopropyl alcohol.

-

Reductive Alkylation :

Key parameters:

-

Cleavage : Base hydrolysis (50% NaOH) or hydrazinolysis liberates N,N-(dimethyl-d6)hydrazine:

Table 1: Reductive Alkylation Performance

| Parameter | Value |

|---|---|

| Deuterium Incorporation | >99% (by ²H NMR) |

| Yield | 80–85% |

| Purity | 91–96% (GC analysis) |

| Reaction Time | 2–5 hours |

Deuteration via Hydrogen-Deuterium Exchange

Post-synthetic deuteration exploits H/D exchange under acidic or basic conditions. While methyl protons are less labile, prolonged heating with D₂O and catalysts induces exchange.

Protocol Design

-

Substrate : Pre-formed N,N-dimethylhydrazine.

-

Conditions :

-

Mechanism :

Challenges :

-

Incomplete exchange necessitates iterative cycles.

-

Side products (e.g., methylamine-d₃) form via C-N cleavage.

Table 2: H/D Exchange Efficiency

| Condition | Deuteration (%) | Yield (%) |

|---|---|---|

| DCl/D₂O, 150°C, 72h | 95 | 65 |

| NaOD/D₂O, 140°C, 60h | 92 | 70 |

Reduction of Deuterated Precursors

Deuterated intermediates, such as N,N-dimethyl-d6-acetylhydrazine, are reduced to yield the target compound. This method integrates deuteration early in the synthesis.

Synthetic Pathway

-

Deuterated Acetylhydrazine Synthesis :

-

Reductive Alkylation : As in Section 1, using D₂CO and D₂.

-

Hydrolysis :

Advantages :

Hydrochloride Salt Formation

The final step involves treating N,N-(dimethyl-d6)hydrazine with hydrochloric acid:

Conditions :

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Deuterium Purity (%) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Reductive Alkylation | 99 | 80 | High | Industrial |

| H/D Exchange | 95 | 65 | Moderate | Lab-scale |

| Deuterated Precursors | 99.5 | 85 | Very High | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

N,N-(Dimethyl-d6)hydrazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted hydrazines, which are valuable intermediates in various chemical syntheses.

Scientific Research Applications

N,N-(Dimethyl-d6)hydrazine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of isotope-labeled compounds, which are essential for studying reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace the pathways of nitrogen-containing compounds in biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific isotopic compositions.

Mechanism of Action

The mechanism of action of N,N-(Dimethyl-d6)hydrazine Hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methylating agent, transferring its deuterated methyl groups to nucleophiles. This property makes it useful in studying methylation processes and their effects on biological molecules.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Non-Deuterated Analogues

- Symmetrical Dimethylhydrazine Dihydrochloride (1,2-Dimethylhydrazine Dihydrochloride; CAS: 306-37-6): This compound has two methyl groups on adjacent nitrogen atoms. Unlike the deuterated version, it is highly reactive and carcinogenic, commonly used to induce colon tumors in rodent models. The absence of deuterium results in faster metabolic activation .

- Unsymmetrical Dimethylhydrazine Hydrochloride (1,1-Dimethylhydrazine Hydrochloride; CAS: 306-37-6): Here, both methyl groups are on the same nitrogen atom. It is a key intermediate in rocket propellant synthesis. The non-deuterated form exhibits higher volatility and hygroscopicity compared to its deuterated counterpart .

Deuterated Derivatives

- Its deuterated methyl groups are used to enhance NMR signal resolution, a property directly applicable to N,N-(Dimethyl-d₆)hydrazine Hydrochloride in analytical chemistry .

Physicochemical Properties

| Property | N,N-(Dimethyl-d₆)hydrazine HCl | 1,2-Dimethylhydrazine Dihydrochloride | Phenylhydrazine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~161.6 (with d₆) | 161.07 | 144.59 |

| Melting Point (°C) | ~250 (dec.) | 170–175 (dec.) | 243–245 |

| Solubility | Water > DMSO | Water > Ethanol | Water > Methanol |

| NMR (¹H, DMSO-d₆) | δ 2.40 (s, N–CD₃) | δ 2.35 (s, N–CH₃) | δ 7.2–7.8 (Ar–H) |

The deuterated compound’s higher molecular weight and distinct NMR signals (e.g., absence of N–CH₃ peaks) facilitate its identification in complex mixtures .

Stability and Handling

Deuteration improves thermal stability; N,N-(Dimethyl-d₆)hydrazine Hydrochloride decomposes at ~250°C, whereas non-deuterated analogues degrade at lower temperatures. However, all hydrazine derivatives require storage in anhydrous conditions to prevent hydrolysis .

Biological Activity

N,N-(Dimethyl-d6)hydrazine hydrochloride, a deuterated derivative of dimethylhydrazine, is a compound of interest due to its potential biological activities. Understanding the biological effects and mechanisms of action of this compound is essential for its application in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, biological properties, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of deuterated hydrazine with suitable alkylating agents. The resulting compound is characterized using techniques such as NMR spectroscopy, which confirms the presence of deuterium labeling and the purity of the compound.

Biological Activities

The biological activities of hydrazines, including this compound, have been extensively studied. Key activities include:

- Antimicrobial Activity : Hydrazines have shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that hydrazone derivatives exhibit potent activity against Mycobacterium tuberculosis, with some compounds demonstrating MIC values significantly lower than traditional antibiotics .

- Anticancer Properties : Hydrazines are being explored for their anticancer potential. Research indicates that certain hydrazone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer .

- Anti-inflammatory Effects : Compounds derived from hydrazines have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of this compound and its derivatives:

- Antitubercular Activity : A study reported that hydrazone derivatives synthesized from N,N-dimethylhydrazine showed remarkable activity against multidrug-resistant strains of M. tuberculosis. The most effective compounds had MIC values as low as 1.56 μg/mL, outperforming established treatments like pyrazinamide .

- Cytotoxicity Assessments : In vitro cytotoxicity tests on various cell lines revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For example, a derivative showed an IC50 value of 0.24 μM against Plasmodium falciparum, indicating strong anti-malarial activity with minimal cytotoxicity .

- Mechanistic Studies : Mechanochemical studies have elucidated the mechanisms by which hydrazones exert their biological effects, including metal ion chelation and interference with cellular signaling pathways involved in inflammation and cancer progression .

Data Tables

Q & A

Q. What are the recommended synthetic protocols for preparing N,N-(Dimethyl-d6)hydrazine Hydrochloride with high isotopic purity?

- Methodological Answer : Synthesis typically involves deuterium substitution at the dimethylamine group. A common approach is the reaction of deuterated dimethylamine (N,N-(Dimethyl-d6)amine) with hydrazine derivatives under acidic conditions. For example, hydrazine hydrochloride salts are often synthesized via condensation reactions in anhydrous solvents (e.g., ethanol or DCM) with controlled pH to prevent decomposition . Key steps include:

- Deuterium Exchange : Use deuterated reagents (e.g., DCl in D₂O) to ensure isotopic integrity.

- Purification : Recrystallization from deuterated solvents (e.g., DMSO-d6) to remove non-deuterated byproducts.

- Yield Optimization : Monitor reaction progress via LC-MS or TLC to minimize side reactions (e.g., over-alkylation) .

Q. How can researchers verify isotopic labeling efficiency and chemical purity of this compound?

- Methodological Answer : Isotopic purity (>98% deuterium) is confirmed using:

- ¹H NMR : Absence of proton signals at δ ~2.2–2.5 ppm (dimethylamine protons) and presence of a singlet for the deuterated methyl groups (integration ratio analysis) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z = [M+H]⁺ with a +6 Da shift compared to the non-deuterated analog .

- Elemental Analysis : Carbon, hydrogen, and deuterium content should align with theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. What experimental strategies mitigate kinetic isotope effects (KIEs) when using this compound in reaction mechanisms?

- Methodological Answer : KIEs arise due to deuterium’s mass difference, altering reaction rates. Mitigation strategies include:

- Temperature Control : Lower reaction temperatures (e.g., 0–4°C) reduce KIE-induced rate disparities .

- Solvent Isotopic Matching : Use deuterated solvents (e.g., D₂O or CDCl₃) to avoid solvent-induced isotopic dilution .

- Computational Modeling : Pre-screen reaction pathways using DFT (B3LYP/6-31G(d)) to predict deuterium’s impact on transition states .

Q. How can researchers resolve contradictions in spectroscopic data for deuterated hydrazine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often stem from:

- Residual Protonation : Ensure rigorous drying of samples and use deuterated solvents with <0.1% residual protons.

- Dynamic Exchange : In aqueous solutions, deuterium may exchange with protons; stabilize samples in aprotic solvents .

- Example : For ¹H NMR of this compound, compare with non-deuterated analogs to identify unexpected proton signals (e.g., δ 10.5 ppm for NH groups) .

Methodological Challenges and Solutions

Q. What are the best practices for using this compound in tracer studies for metabolic pathway analysis?

- Methodological Answer :

- Labeling Protocol : Administer the deuterated compound at 1–5 mM concentrations in cell cultures, ensuring isotopic stability over time (validate via LC-MS/MS).

- Quenching Reactions : Rapidly freeze samples in liquid N₂ to halt metabolic activity and prevent deuterium loss .

- Data Normalization : Use internal standards (e.g., ¹³C-labeled analogs) to correct for ionization efficiency variations in MS .

Q. How do computational and experimental data align in predicting the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Stability Assay : Incubate the compound in buffers (pH 2–12) and monitor decomposition via UV-Vis (λ = 260 nm) or NMR over 24 hours.

- Computational Prediction : Use molecular dynamics (MD) simulations (e.g., AMBER) to model hydrolysis rates. Studies show <5% decomposition at pH 7–8, aligning with experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.